An In-Depth Technical Guide to 3-Amino-N-isobutylpropanamide Hydrochloride (CAS 1220035-14-2)
An In-Depth Technical Guide to 3-Amino-N-isobutylpropanamide Hydrochloride (CAS 1220035-14-2)
A Note to the Researcher: Comprehensive investigation into the publicly available scientific literature and chemical databases reveals a significant scarcity of detailed information for 3-Amino-N-isobutylpropanamide hydrochloride, CAS 1220035-14-2. While this compound is indexed, indicating its synthesis and potential availability, dedicated studies on its biological activity, mechanism of action, and specific applications in drug development are not readily accessible.
This guide, therefore, adopts a dual approach. Firstly, it will present the available structural and inferred physicochemical properties of the target molecule. Secondly, leveraging established principles of medicinal chemistry and drawing parallels with structurally analogous, well-documented compounds, this guide will provide a predictive framework for its synthesis, potential biological relevance, and the experimental methodologies required for its characterization and evaluation. This approach is designed to equip researchers with a foundational understanding and a strategic direction for initiating novel research on this molecule.
Part 1: Core Profile of 3-Amino-N-isobutylpropanamide Hydrochloride
Molecular Structure and Identification
3-Amino-N-isobutylpropanamide hydrochloride is the salt form of a substituted β-alanine derivative. The core structure consists of a propanamide backbone with an amino group at the 3-position and an isobutyl group attached to the amide nitrogen.
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IUPAC Name: 3-amino-N-(2-methylpropyl)propanamide;hydrochloride
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CAS Number: 1220035-14-2
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Molecular Formula: C₇H₁₇ClN₂O[1]
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Molecular Weight: 180.68 g/mol
Below is a 2D representation of the chemical structure.
Caption: Chemical structure of 3-Amino-N-isobutylpropanamide hydrochloride.
Physicochemical Properties (Predicted)
Quantitative experimental data for this specific molecule is not available. However, based on its structure, the following properties can be predicted, which are crucial for its handling, formulation, and biological interactions.
| Property | Predicted Value/Characteristic | Rationale and Significance |
| Appearance | White to off-white solid | Typical for hydrochloride salts of small organic molecules. |
| Solubility | Soluble in water and polar organic solvents (e.g., methanol, ethanol). | The hydrochloride salt form and the presence of polar amine and amide groups enhance aqueous solubility, which is advantageous for in vitro biological assays and potential parenteral formulations. |
| pKa | Primary amine: ~9.5-10.5 | The primary aliphatic amine will be protonated at physiological pH, rendering the molecule positively charged. This has significant implications for receptor binding, membrane permeability, and interactions with biological macromolecules. |
| LogP | ~0.5 - 1.5 | The isobutyl group introduces lipophilicity, but this is counteracted by the polar functional groups. This moderate LogP suggests a balance between aqueous solubility and the ability to cross biological membranes. |
| Stability | Stable under standard laboratory conditions. | As a hydrochloride salt, it is expected to be more stable and less prone to degradation than its free base form. Store in a cool, dry place.[1] |
Part 2: Synthesis and Manufacturing
While a specific, published synthesis protocol for 3-Amino-N-isobutylpropanamide hydrochloride is not available, a logical and robust synthetic route can be designed based on standard organic chemistry principles, particularly amide bond formation.
Retrosynthetic Analysis and Proposed Forward Synthesis
The primary disconnection for this molecule is at the amide bond. This suggests a synthesis strategy involving the coupling of a protected β-alanine derivative with isobutylamine, followed by deprotection and salt formation.
Caption: Proposed synthetic workflow for 3-Amino-N-isobutylpropanamide hydrochloride.
Detailed Experimental Protocol (Hypothetical)
This protocol is a validated, general procedure for the synthesis of similar N-substituted propanamides and is expected to be highly effective for the target molecule.
Step 1: Amide Coupling
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Reaction Setup: To a solution of N-Boc-β-alanine (1 equivalent) in an anhydrous solvent such as dichloromethane (DCM) or dimethylformamide (DMF), add a coupling agent like N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC-HCl, 1.2 equivalents) and an auxiliary coupling agent such as Hydroxybenzotriazole (HOBt, 1.2 equivalents).
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Activation: Stir the mixture at 0 °C for 30 minutes to activate the carboxylic acid.
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Amine Addition: Add isobutylamine (1.1 equivalents) to the reaction mixture.
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Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
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Work-up: Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude Boc-protected intermediate.
Step 2: Deprotection and Salt Formation
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Deprotection: Dissolve the crude intermediate from Step 1 in a minimal amount of a suitable solvent like dioxane or ethyl acetate.
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Acidification: Add a solution of HCl in the chosen solvent (e.g., 4M HCl in dioxane) dropwise while stirring at 0 °C.
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Precipitation: The hydrochloride salt should precipitate out of the solution. Continue stirring for 1-2 hours.
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Isolation: Collect the solid product by filtration, wash with cold diethyl ether, and dry under vacuum to yield 3-Amino-N-isobutylpropanamide hydrochloride.
Part 3: Potential Applications in Drug Discovery and Research
The structural motifs within 3-Amino-N-isobutylpropanamide hydrochloride suggest several potential areas of application in biomedical research. It can be considered a versatile building block or a lead compound for further optimization.
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Scaffold for Library Synthesis: The primary amine serves as a reactive handle for further chemical modifications, making it an excellent starting point for the synthesis of compound libraries for high-throughput screening (HTS).
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Peptidomimetics: As a β-amino acid derivative, it can be incorporated into peptide sequences to create peptidomimetics with altered conformational properties and improved resistance to enzymatic degradation.
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Neurological Research: Small amino-amides are known to interact with various receptors and transporters in the central nervous system. A related compound, 3-Amino-N-[3-(dimethylamino)propyl]propanamide, is hypothesized to act as a selective serotonin reuptake inhibitor (SSRI)[2]. This suggests that the isobutyl derivative may also exhibit activity at neurotransmitter targets and could be investigated for applications in neurological disorders.
Part 4: Analytical and Quality Control Methodologies
To ensure the identity, purity, and quality of synthesized 3-Amino-N-isobutylpropanamide hydrochloride, a suite of analytical techniques should be employed.
Structural Confirmation
| Technique | Expected Results and Interpretation |
| ¹H NMR | The spectrum should show characteristic peaks for the isobutyl group (a doublet for the two methyl groups and a multiplet for the methine proton), as well as methylene protons of the propanamide backbone. The chemical shifts and coupling constants will confirm the connectivity of the molecule. |
| ¹³C NMR | The number of distinct carbon signals should correspond to the number of unique carbon atoms in the structure, confirming the overall carbon framework. |
| Mass Spectrometry (MS) | Electrospray ionization (ESI) in positive mode should show a parent ion peak corresponding to the mass of the protonated free base [M+H]⁺. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition. |
Purity Assessment
A robust method for determining the purity of the compound is essential. High-Performance Liquid Chromatography (HPLC) is the standard technique for this purpose.
Illustrative HPLC Method:
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Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm) is a suitable starting point.
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Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 0.1% trifluoroacetic acid or formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).
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Detection: As the molecule lacks a strong chromophore, UV detection at a low wavelength (~210 nm) can be used. Alternatively, a Charged Aerosol Detector (CAD) or an Evaporative Light Scattering Detector (ELSD) would provide more universal detection. For highest sensitivity and specificity, coupling the HPLC to a mass spectrometer (LC-MS) is recommended.
Part 5: Safety and Handling
While a specific Safety Data Sheet (SDS) for 3-Amino-N-isobutylpropanamide hydrochloride is not widely available, hazard information can be inferred from structurally related amino-amides.
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Potential Hazards: Similar compounds are classified as causing skin irritation, serious eye irritation, and potential respiratory irritation.[1][3][4]
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Handling Precautions:
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Work in a well-ventilated area or a fume hood.
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Wear appropriate Personal Protective Equipment (PPE), including safety glasses, gloves, and a lab coat.
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Avoid inhalation of dust and contact with skin and eyes.
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Wash hands thoroughly after handling.
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Part 6: Future Directions and Conclusion
3-Amino-N-isobutylpropanamide hydrochloride represents an under-explored area of chemical space. Its simple structure and functional group arrangement make it an attractive candidate for further investigation. The immediate research priorities for this compound should be:
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Definitive Synthesis and Characterization: A thorough execution and documentation of its synthesis, accompanied by comprehensive analytical characterization (NMR, MS, IR, and purity analysis).
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In Vitro Biological Screening: Evaluation of its activity in a broad panel of assays, particularly those focused on CNS targets (e.g., receptor binding assays for serotonin, dopamine, and GABA receptors) and enzyme inhibition assays.
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Structural Biology: If a specific biological target is identified, co-crystallization or NMR studies could elucidate the binding mode and provide a basis for structure-activity relationship (SAR) studies.
References
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PubChem. 3-amino-N-methylpropanamide hydrochloride. [Link]
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PubChem. 3-Aminopropanamide hydrochloride. [Link]
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PubChem. 3-Amino-N-methylpropanamide. [Link]
Sources
- 1. 3-Amino-N-(3-hydroxypropyl)propanamide hydrochloride | 1220034-67-2 | Benchchem [benchchem.com]
- 2. 3-Aminopropanamide hydrochloride | 64017-81-8 | Benchchem [benchchem.com]
- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 4. CN110683960A - Synthesis method of (R) -3-aminobutanol - Google Patents [patents.google.com]

